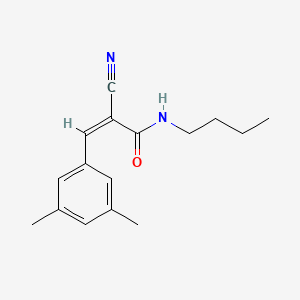
(Z)-N-butyl-2-cyano-3-(3,5-dimethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-butyl-2-cyano-3-(3,5-dimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-N-butyl-2-cyano-3-(3,5-dimethylphenyl)prop-2-enamide, also referred to as BMX-001, is a compound of interest due to its potential biological activities, particularly in the realm of oncology. This article reviews its biological activity, focusing on its anti-cancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C14H18N2O
- Molecular Weight : 230.31 g/mol
- IUPAC Name : this compound
Biological Activity Overview
BMX-001 has been investigated primarily for its anti-cancer properties . Preclinical studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Melanoma
The mechanism by which BMX-001 exerts its effects appears to involve several pathways:
- Inhibition of Cell Proliferation : BMX-001 has been shown to significantly reduce the growth rate of cancer cells.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, contributing to its anti-tumor effects.
- Modulation of Tumor Microenvironment : BMX-001 may alter the tumor microenvironment, enhancing the effectiveness of immune responses against tumors.
Preclinical Studies
In animal models, BMX-001 treatment resulted in:
| Study Type | Outcome | Reference |
|---|---|---|
| Tumor Growth Inhibition | Significant reduction in tumor size | |
| Survival Rate | Improved overall survival |
These findings suggest that BMX-001 could be a promising candidate for further clinical development.
Clinical Development
Currently, BMX-001 is undergoing Phase I clinical trials aimed at assessing its safety and tolerability in patients with advanced solid tumors. The results from these trials will be crucial for designing subsequent studies to evaluate efficacy.
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Breast Cancer Cell Lines : In vitro experiments indicated that BMX-001 led to a 70% reduction in cell viability at concentrations of 10 µM after 48 hours.
- Animal Model Study : Mice treated with BMX-001 showed a 50% decrease in tumor volume compared to control groups after four weeks of treatment.
Propiedades
IUPAC Name |
(Z)-N-butyl-2-cyano-3-(3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-4-5-6-18-16(19)15(11-17)10-14-8-12(2)7-13(3)9-14/h7-10H,4-6H2,1-3H3,(H,18,19)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPFDXJYBQCUOI-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=CC(=C1)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC(=CC(=C1)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













